

The Discovery and Enduring Legacy of ent-Atisane Diterpenoids: A Technical Guide

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Compound Name: *Antiquorin*

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Abstract

The ent-atisane diterpenoids are a fascinating class of natural products characterized by a unique tetracyclic skeleton. Their history is marked by a curious inversion of the typical discovery narrative, with chemical synthesis preceding their isolation from natural sources. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and chemical diversity of ent-atisane diterpenoids. It further details the experimental protocols for their isolation and structure elucidation, and summarizes their diverse and promising biological activities, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

A Unique Beginning: The History of a Back-to-Front Discovery

The story of the ent-atisane diterpenoids begins not in the field with the collection of a plant, but in the laboratory. In a remarkable turn of events, the racemic synthesis of the archetypal members of this class, atiserene and isoatiserene, was reported by Ireland and colleagues in 1963, two years before their first isolation from a natural source. This unusual timeline underscores the intricate structural challenges that these molecules presented to synthetic chemists of the era.

It was not until 1965 that Dev and his team isolated (–)-atiserene and (–)-isoatiserene from the bark of the Indian plant *Erythroxylon monogynum*. The isolation of these naturally occurring enantiomers of the previously synthesized compounds officially marked the beginning of the study of ent-atisane diterpenoids as natural products.

Another pivotal moment in the history of this class of compounds was the isolation of sideritol in 1974 from *Sideritis* species. Sideritol was the first oxygenated ent-atisane diterpenoid to be discovered and its structure was rigorously established through chemical transformations and spectroscopic analysis. This discovery expanded the known structural diversity of the ent-atisane family and hinted at the rich chemical landscape waiting to be explored within this class.

The following timeline highlights key milestones in the discovery and history of ent-atisane diterpenoids:



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Key Milestones in ent-Atisane Diterpenoid Research

The Biosynthetic Blueprint: From Geranylgeranyl Pyrophosphate to the Tetracyclic Core

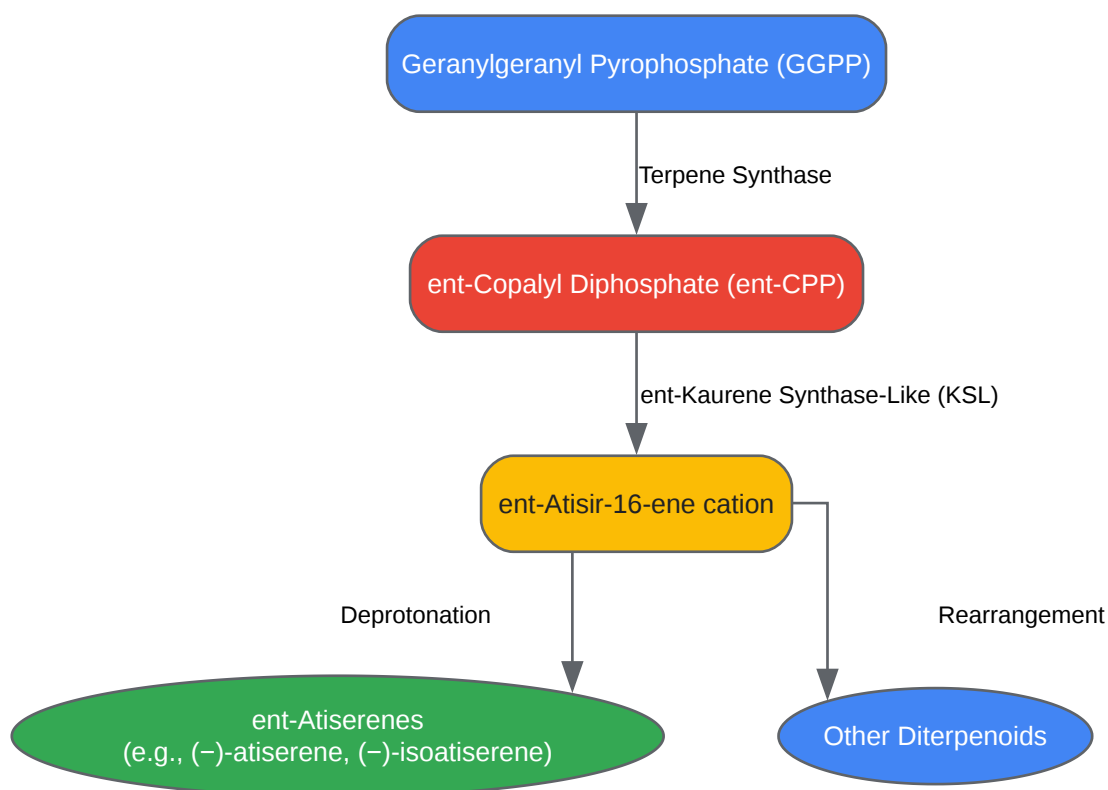
The intricate architecture of ent-atisane diterpenoids originates from the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The biosynthesis proceeds through a

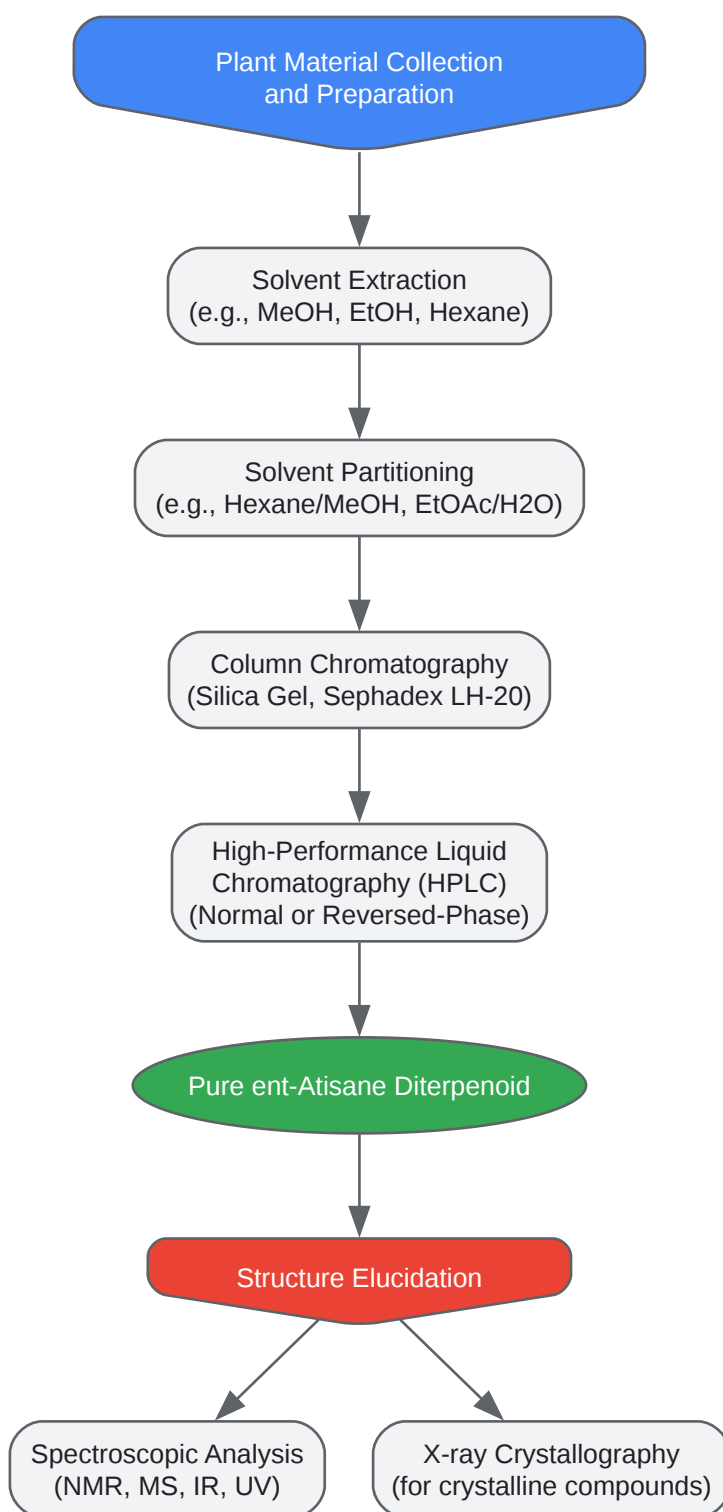
series of remarkable enzymatic cyclizations, ultimately leading to the characteristic tetracyclic core.

The key steps in the biosynthesis are as follows:

- **Formation of ent-Copalyl Diphosphate:** GGPP undergoes a cyclization reaction catalyzed by a terpene synthase to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
- **Formation of the Tetracyclic Skeleton:** ent-CPP is then further cyclized by a second terpene synthase, an ent-kaurene synthase-like (KSL) enzyme, to generate the tetracyclic ent-atisir-16-ene cation.
- **Deprotonation and Rearrangement:** This cation can then be deprotonated to yield various isomeric forms of atiserene or undergo further rearrangements to produce other related diterpenoid skeletons.

The following diagram illustrates the biosynthetic pathway leading to the ent-atisane core skeleton:





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